molecular formula C9H11F3N4O2 B7785831 (4Z)-4-[(morpholin-4-ylamino)methylidene]-3-(trifluoromethyl)-1H-pyrazol-5-one

(4Z)-4-[(morpholin-4-ylamino)methylidene]-3-(trifluoromethyl)-1H-pyrazol-5-one

Cat. No.: B7785831
M. Wt: 264.20 g/mol
InChI Key: HWOAHYIXSSNOHU-WAYWQWQTSA-N
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Description

Chemical Reactions Analysis

(4Z)-4-[(morpholin-4-ylamino)methylidene]-3-(trifluoromethyl)-1H-pyrazol-5-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate these transformations. The major products formed from these reactions depend on the specific conditions and reagents used. For example, combination reactions can form new compounds by combining this compound with other substances, while decomposition reactions can break it down into simpler substances .

Scientific Research Applications

(4Z)-4-[(morpholin-4-ylamino)methylidene]-3-(trifluoromethyl)-1H-pyrazol-5-one has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and chemical properties. In biology, it has been investigated for its potential effects on cellular processes and its ability to maintain the pluripotency of embryonic stem cells . In medicine, it is explored for its potential therapeutic effects and interactions with biological targets. Additionally, it has applications in environmental research, where it is used to study the effects of chemical compounds on ecosystems, and in industrial research, where it is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-4-[(morpholin-4-ylamino)methylidene]-3-(trifluoromethyl)-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein kinase D, which plays a crucial role in maintaining the pluripotency of embryonic stem cells . This inhibition activates the PI3K/AKT signaling pathway, leading to increased phosphorylation of AKT and promoting self-renewal in stem cells. The detailed molecular interactions and pathways involved in its mechanism of action are subjects of ongoing research.

Comparison with Similar Compounds

(4Z)-4-[(morpholin-4-ylamino)methylidene]-3-(trifluoromethyl)-1H-pyrazol-5-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds include other protein kinase inhibitors and molecules that interact with the PI3K/AKT signaling pathway. These compounds may share some structural similarities but differ in their specific biological activities and applications. For example, CID755673 is another protein kinase D inhibitor that has been studied for its effects on stem cell pluripotency

Conclusion

This compound is a compound with diverse applications in scientific research, ranging from chemistry and biology to medicine and industry Its unique chemical properties and interactions with biological targets make it a valuable subject of study

Properties

IUPAC Name

(4Z)-4-[(morpholin-4-ylamino)methylidene]-3-(trifluoromethyl)-1H-pyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N4O2/c10-9(11,12)7-6(8(17)15-14-7)5-13-16-1-3-18-4-2-16/h5,13H,1-4H2,(H,15,17)/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOAHYIXSSNOHU-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC=C2C(=NNC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1N/C=C\2/C(=NNC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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